molecular formula C14H10ClIO B3023697 3-Chloro-4'-iodo-4-methylbenzophenone CAS No. 951890-96-3

3-Chloro-4'-iodo-4-methylbenzophenone

Cat. No.: B3023697
CAS No.: 951890-96-3
M. Wt: 356.58 g/mol
InChI Key: MMRMVPMVVSIGTE-UHFFFAOYSA-N
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Description

3-Chloro-4'-iodo-4-methylbenzophenone is a halogenated benzophenone derivative with a methyl substituent. Its structure comprises a benzophenone backbone substituted with chlorine at the 3-position, iodine at the 4'-position, and a methyl group at the 4-position (Figure 1). Benzophenones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their photoactive properties and structural versatility.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMVPMVVSIGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-iodo-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-methylbenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-4-methylbenzoyl chloride+IodobenzeneAlCl33-Chloro-4’-iodo-4-methylbenzophenone\text{3-Chloro-4-methylbenzoyl chloride} + \text{Iodobenzene} \xrightarrow{\text{AlCl}_3} \text{3-Chloro-4'-iodo-4-methylbenzophenone} 3-Chloro-4-methylbenzoyl chloride+IodobenzeneAlCl3​​3-Chloro-4’-iodo-4-methylbenzophenone

Industrial Production Methods

Industrial production of 3-Chloro-4’-iodo-4-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-iodo-4-methylbenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation: 3-Chloro-4’-iodo-4-carboxybenzophenone.

    Reduction: 3-Chloro-4’-iodo-4-methylbenzyl alcohol.

Scientific Research Applications

3-Chloro-4’-iodo-4-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-iodo-4-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Chloro-4'-iodo-4-methylbenzophenone with structurally related compounds derived from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Notable Properties
3-Chloro-4'-iodo-4-methylbenzophenone* C₁₄H₁₀ClIO 372.59† 3-Cl, 4-CH₃, 4'-I High halogen content (Cl, I)
3-Amino-4'-chlorobenzophenone C₁₃H₁₀ClNO 231.68 3-NH₂, 4'-Cl Polar amino group enhances solubility
4'-Bromo-3-iodobenzophenone C₁₃H₈BrIO 403.41 3-I, 4'-Br Larger halogens influence crystal packing
3'-Chloro-4'-hydroxyacetophenone C₈H₇ClO₂ 170.59 3'-Cl, 4'-OH, acetyl group Hydroxyl enables hydrogen bonding
3-(3-Chloro-4,5-dimethoxy-phenyl)-... C₂₀H₂₀ClO₄ 367.82 Multiple methoxy, Cl, methyl groups Antimicrobial activity reported

*Hypothetical compound based on substituent analysis.
†Calculated using atomic masses: C (12.01), H (1.01), Cl (35.45), I (126.90), O (16.00).

Halogen Effects

  • In contrast, 4'-Bromo-3-iodobenzophenone (Br: 3.0) shows similar electronegativity but larger atomic size for bromine vs. chlorine, affecting steric interactions .
  • Crystal Packing: Halogens like iodine and bromine contribute to dense crystal structures due to their polarizability and van der Waals interactions, as seen in 4'-Bromo-3-iodobenzophenone .

Functional Group Influence

  • Amino vs. Methyl Groups: 3-Amino-4'-chlorobenzophenone exhibits increased polarity and solubility compared to the methyl-substituted target compound, making it more suitable for aqueous-phase reactions .
  • Hydroxyl vs. Halogens: 3'-Chloro-4'-hydroxyacetophenone’s hydroxyl group enables hydrogen bonding, contrasting with the hydrophobic iodine and methyl groups in the target compound .

Biological Activity

3-Chloro-4'-iodo-4-methylbenzophenone (CIMBP) is an organic compound with significant potential in various biological applications. Its structural features, including the presence of halogen atoms and a methyl group, suggest diverse interactions within biological systems. This article reviews the biological activity of CIMBP, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H10ClIO
  • Molecular Weight : 356.58 g/mol
  • CAS Number : 951890-96-3

CIMBP is synthesized primarily through Friedel-Crafts acylation, involving 3-chloro-4-methylbenzoyl chloride and iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Antimicrobial Properties

Research indicates that CIMBP exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's halogen substituents are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Microbial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ciprofloxacin32

Anticancer Activity

CIMBP has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cellular stress and eventual cell death.

A notable study reported the following effects:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM after 48 hours
  • Cell Line : HT-29 (colon cancer)
    • IC50 : 20 µM after 48 hours

The biological activity of CIMBP can be attributed to several mechanisms:

  • Enzyme Inhibition : CIMBP may inhibit specific enzymes involved in critical metabolic pathways, such as DNA synthesis and repair.
  • Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The presence of halogen atoms enhances the generation of ROS, leading to oxidative damage in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study
    • Conducted on a range of bacterial strains.
    • Results indicated that CIMBP was effective against resistant strains, suggesting potential for therapeutic use.
  • In Vitro Cancer Study
    • Evaluated the effect of CIMBP on MCF-7 and HT-29 cells.
    • Findings revealed significant apoptosis induction, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.